N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-2-methylbenzamide
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Overview
Description
N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-2-methylbenzamide is an organic compound that belongs to the class of pyridinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridinone ring substituted with dimethyl groups and a benzamide moiety, which may contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-2-methylbenzamide typically involves the following steps:
Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-pentanedione and ammonia.
Substitution Reactions: The dimethyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide.
Amide Formation: The final step involves the formation of the benzamide moiety through an amide coupling reaction between the pyridinone derivative and 2-methylbenzoic acid, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinone or benzamide moieties.
Reduction: Reduced forms of the pyridinone ring or benzamide group.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a candidate for drug development due to its potential biological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-2-methylbenzamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-benzamide
- N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-methylbenzamide
- N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-4-methylbenzamide
Uniqueness
N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-2-methylbenzamide is unique due to the specific positioning of the methyl groups on both the pyridinone and benzamide moieties. This unique structure may confer distinct chemical properties and biological activities compared to its analogs.
Properties
CAS No. |
680994-01-8 |
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Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
N-(2,4-dimethyl-6-oxopyridin-1-yl)-2-methylbenzamide |
InChI |
InChI=1S/C15H16N2O2/c1-10-8-12(3)17(14(18)9-10)16-15(19)13-7-5-4-6-11(13)2/h4-9H,1-3H3,(H,16,19) |
InChI Key |
HNRFDZAVMUCGJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN2C(=CC(=CC2=O)C)C |
Origin of Product |
United States |
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